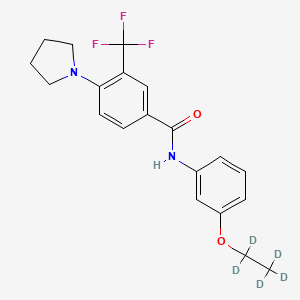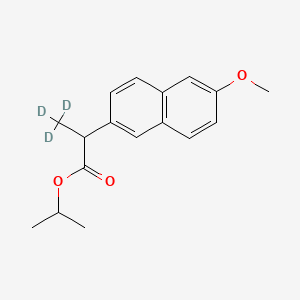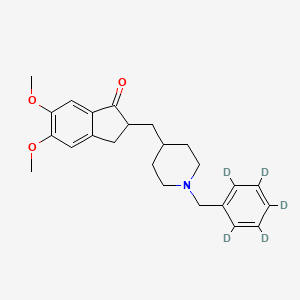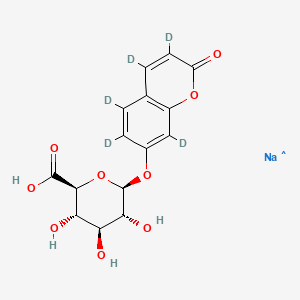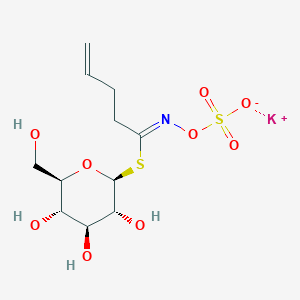
Gluconapin (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gluconapin (potassium) is a potassium salt of gluconapin, a glucosinolate compound found predominantly in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. Glucosinolates are sulfur-rich secondary metabolites known for their role in plant defense mechanisms and potential health benefits, including anti-carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
Gluconapin (potassium) can be synthesized through the extraction of glucosinolates from Brassicaceae plants followed by purification and conversion to the potassium salt form. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of gluconapin (potassium) involves large-scale extraction from plant materials, followed by purification and crystallization. The process may include steps such as solvent extraction, filtration, and drying to obtain the pure compound. The use of advanced chromatographic techniques ensures high purity and yield .
化学反応の分析
Types of Reactions
Gluconapin (potassium) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, or thiocyanates.
Oxidation and Reduction: Involves the transformation of the sulfur-containing group, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water, and mild acidic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Isothiocyanates: Known for their bioactive properties, including anti-carcinogenic effects.
Nitriles and Thiocyanates: Formed under specific hydrolysis conditions and have varying biological activities.
科学的研究の応用
Gluconapin (potassium) has diverse applications in scientific research:
作用機序
The mechanism of action of gluconapin (potassium) involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive isothiocyanates. These isothiocyanates interact with various molecular targets and pathways, including:
Induction of Phase II Detoxification Enzymes: Enhances the body’s ability to detoxify carcinogens.
Inhibition of Phase I Enzymes: Reduces the activation of pro-carcinogens.
Modulation of Apoptosis and Cell Cycle: Promotes the elimination of damaged or cancerous cells.
類似化合物との比較
Gluconapin (potassium) can be compared with other glucosinolates such as:
Glucoraphanin: Found in broccoli, known for its potent anti-carcinogenic properties.
Sinigrin: Present in mustard seeds, has strong antimicrobial effects.
Glucoiberin: Found in various Brassica vegetables, known for its health benefits .
Gluconapin (potassium) is unique due to its specific side chain structure, which influences its reactivity and biological activity. Its presence in certain Brassica species and its specific health-promoting effects make it a compound of significant interest in both scientific research and industrial applications .
特性
分子式 |
C11H18KNO9S2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1 |
InChIキー |
SJOUSOAVTHUYIQ-MMKZBNFLSA-M |
異性体SMILES |
C=CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
正規SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


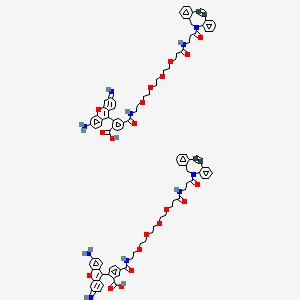
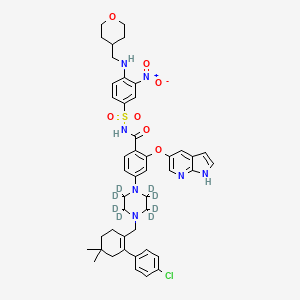
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
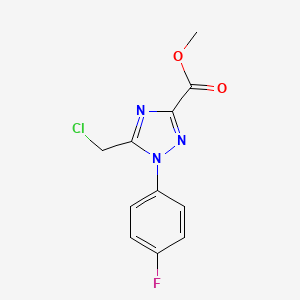
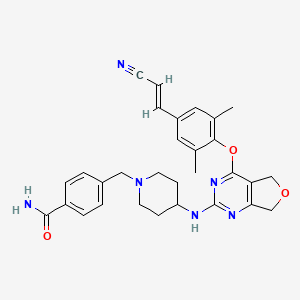
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


